molecular formula C20H28N4O2 B2839083 3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole CAS No. 2320516-08-1

3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole

Cat. No.: B2839083
CAS No.: 2320516-08-1
M. Wt: 356.47
InChI Key: SYSHRZUQNLVOCZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is an organic compound with potential applications in pharmaceuticals and chemical research. This compound's intricate structure incorporates multiple functional groups, which makes it an interesting subject for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole typically involves a multi-step process:

  • Formation of the Isoxazole Ring: Starting from an appropriate ketone, the isoxazole ring can be formed through a cyclization reaction under acidic or basic conditions.

  • Substitution to Introduce Piperidinyl and Cinnolinyl Groups: This involves nucleophilic substitution reactions where the piperidinyl and cinnolinyl groups are introduced under controlled temperature and solvent conditions.

  • Methylation: Finally, methyl groups are added using methylating agents such as methyl iodide in the presence of a base.

Industrial production methods would involve optimizing these steps to ensure high yield and purity of the final product, using large-scale equipment and ensuring safe handling of reagents and conditions.

Chemical Reactions Analysis

3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole can undergo various types of chemical reactions:

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially forming ketones or aldehydes.

  • Reduction: Reduction reactions using hydrogen gas over a palladium catalyst or sodium borohydride can lead to alcohol formation.

  • Substitution: The isoxazole ring and other functional groups can undergo substitution reactions with halogens, nucleophiles, or electrophiles under appropriate conditions.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions. Major products depend on the specific reaction conditions but can include altered forms of the original compound with different functional groups or chain lengths.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is studied for its synthetic versatility and potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may be researched for its potential interactions with biological molecules and pathways, exploring its effects on cellular processes.

Medicine

In medicine, it could be investigated for pharmacological properties, such as binding to specific receptors or enzymes, which may lead to the development of new therapeutics.

Industry

Industrially, it might be used in the development of specialty chemicals or materials with specific properties derived from its unique structure.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole exerts its effects would depend on its specific application. For instance, if it binds to a particular enzyme, it might inhibit or activate the enzyme's activity, affecting downstream pathways. Molecular targets could include enzymes, receptors, or DNA, depending on its design and intended use.

Comparison with Similar Compounds

Similar compounds might include other substituted isoxazoles, piperidine derivatives, or cinnoline compounds. What sets 3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole apart is the unique combination of these functional groups, potentially offering unique properties in terms of reactivity, biological activity, and overall functionality. Similar compounds include:

  • 3,5-Dimethylisoxazole

  • 4-(4-Piperidinyl)methylisoxazole

  • 5,6,7,8-Tetrahydrocinnoline derivatives

Each of these compounds shares some structural similarities but differs in specific ways that might influence their chemical and biological behavior.

Properties

IUPAC Name

3,5-dimethyl-4-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-14-18(15(2)26-23-14)12-24-9-7-16(8-10-24)13-25-20-11-17-5-3-4-6-19(17)21-22-20/h11,16H,3-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSHRZUQNLVOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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